molecular formula C12H17N3O2 B3051566 3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde CAS No. 346600-38-2

3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3051566
CAS No.: 346600-38-2
M. Wt: 235.28 g/mol
InChI Key: JLDZUPVPIFNZKH-UHFFFAOYSA-N
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Description

3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde, also known as MPPC, is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of new drugs. This compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Reactivity

  • Pyrrolyl compounds play a significant role in organometallic chemistry. A study by Denat, Gaspard-Iloughmane, & Dubac (1992) explored the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, demonstrating their potential in creating new organometallic compounds.

Chemical Interactions and Transformations

  • The reactions of methyl 4-hetaryl-2,4-dioxobutanoates with aminoazole and aromatic aldehydes were studied by Gein, Tsyplyakova, Stashina, & Bakulev (2008), highlighting the versatile chemical interactions involving pyrrole derivatives.

Synthesis of Metalloporphyrins

  • Farhanullah & Ram (2009) detailed the synthesis of heteroaryldipyrromethanes and metalloporphyrins, using pyrrole and heterocyclic aldehydes, including 1H-pyrrole-2-carbaldehyde. This research (Farhanullah & Ram, 2009) illustrates the application in creating complex molecular structures.

Pharmaceutical Applications

  • The synthesis and biological evaluation of 1,5-diphenylpyrrole derivatives, including compounds similar to 3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde, were investigated for their antimycobacterial properties (Biava et al., 2008). These compounds showed potential as antimicrobial agents.

Supramolecular Chemistry

  • In supramolecular chemistry, 1-methyl-1H-pyrrole-2-carbaldehyde oxime was used to create a {Mn(III)25} barrel-like cluster, exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014). This showcases the compound's relevance in creating advanced molecular structures with unique properties.

Food and Flavor Chemistry

  • Adhikary, Kwon, Chung, & Koo (2015) developed a method to convert carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, demonstrating applications in food flavors and functional materials (Adhikary et al., 2015).

Properties

IUPAC Name

3-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-7-10(13-11(9)8-16)12(17)15-5-3-14(2)4-6-15/h7-8,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDZUPVPIFNZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C(=O)N2CCN(CC2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622731
Record name 3-Methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346600-38-2
Record name 3-Methyl-5-(4-methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid (1.53 g, 10 mmol) in DMF (20 mL) was added 1-methylpiperazine (1.2 g, 12 mmol), followed by 1-ethyl-3-(3-dimethylaminopropyl)carboiimide hydrochloride (EDAC, 2.3 g, 12 mmol), 1-hydroxybenzotriazole (HOBt, 1.6g, 12 mmol) and triethylamine (3.2 mL, 24 mmol). The reaction mixture was stirred at room temperature for 2 days. The reaction was concentrated, diluted with water and extracted with ethyl acetate (5×). The combined ethyl acetate was concentrated to a volume of 20 mL and triturated with hexane (10 mL). The resulting solid was collected by vacuum filtration to give 1.6 g (68%) of 3-methyl-5-(4-methyl-piperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 12.21 (s, 1H, NH), 9.7 (s, 1H, CHO), 6.35 (s, 1H), 3.58 (m, 4H 2×CH2), 2.30 (m, 7H, 2×CH2 & CH3), 2.18 (s, 3H, CH3). MS 236 [M++1].
Quantity
1.53 g
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reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
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1.2 g
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reactant
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[Compound]
Name
1-ethyl-3-(3-dimethylaminopropyl)carboiimide hydrochloride
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Quantity
3.2 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Formyl-4-methyl-1H-pyrrole-2-carboxylic acid was amidated with 1-methylpiperazine using General Amidation Procedure 1 to give 3-Methyl-5-(4-methyl-piperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde. MS m/z 236 [M+1].
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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